![molecular formula C10H12BrNO B1525191 3-[(3-Bromobenzyl)oxy]azetidine CAS No. 1121634-25-0](/img/structure/B1525191.png)

3-[(3-Bromobenzyl)oxy]azetidine

Vue d'ensemble

Description

Synthesis Analysis

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . The review by Mughal and Szostak provides an overview of the synthesis, reactivity, and application of azetidines, focusing on the most recent advances, trends, and future directions .Molecular Structure Analysis

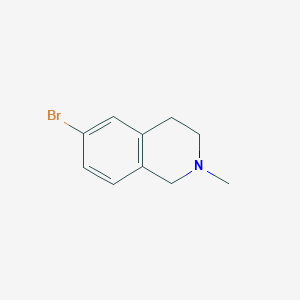

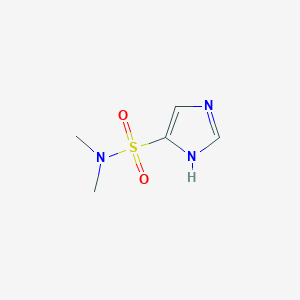

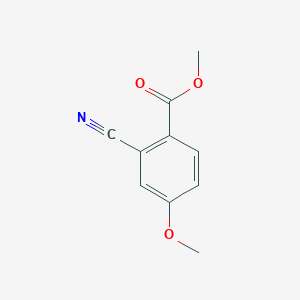

The molecular structure of 3-[(3-Bromobenzyl)oxy]azetidine consists of a four-membered azetidine ring with a bromobenzyl group attached through an oxygen atom .Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.11 g/mol. More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Novel Drug Discovery and Development

3-[(3-Bromobenzyl)oxy]azetidine derivatives have been pivotal in the discovery and optimization of new pharmaceutical agents. For instance, the development of BAF312 (Siponimod), a potent and selective modulator of the S1P receptor, was achieved through extensive structure-activity relationship studies utilizing similar azetidine derivatives. This compound has shown effectiveness in phase 2 clinical trials for treating relapsing-remitting multiple sclerosis (Pan et al., 2013).

Chemical Synthesis and Drug Design

Azetidine and its derivatives, including those similar to this compound, have found extensive use in the synthesis of heteroaromatic compounds. The Minisci reaction, for example, employs radical addition methods to introduce oxetane or azetidine into heteroaromatic systems, demonstrating the utility of these compounds in drug discovery and the enhancement of pharmaceutical agents (Duncton et al., 2009).

Enhancement of Drug Properties

The synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation illustrates the innovative approaches to modifying drug molecules for improved efficacy and selectivity. These synthetic methodologies underscore the potential of azetidine derivatives in creating new pharmacological profiles for drug candidates (Dubois et al., 2019).

Novel Antibacterial Agents

Azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane have been utilized in the synthesis of new quinolone antibiotics, which have shown significant antibacterial activity against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights the role of azetidine derivatives in addressing critical needs in antibiotic resistance (Ikee et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(3-bromophenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJNJFPKQSDBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1525120.png)

amino]-1-ethanol](/img/structure/B1525121.png)

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525122.png)